

# The Discovery and Development of CEP-33779: A Selective JAK2 Inhibitor

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## Compound of Interest

Compound Name: CEP-33779

Cat. No.: B612251

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## Abstract

**CEP-33779** is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **CEP-33779**. It includes a summary of its inhibitory activity, pharmacokinetic profile, and efficacy in various disease models. Detailed methodologies for key experiments are provided, alongside visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

## Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[1] Upon cytokine or growth factor binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). [1] Specifically, JAK2 is essential for signaling initiated by a variety of hematopoietic growth factors and cytokines, including erythropoietin, thrombopoietin, and interleukin-6 (IL-6).[1][2] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) solidified JAK2 as a key therapeutic target.[1] **CEP-**

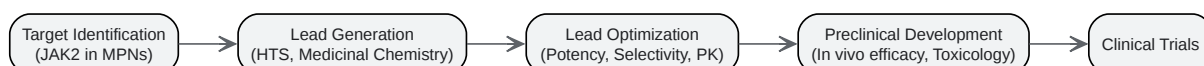
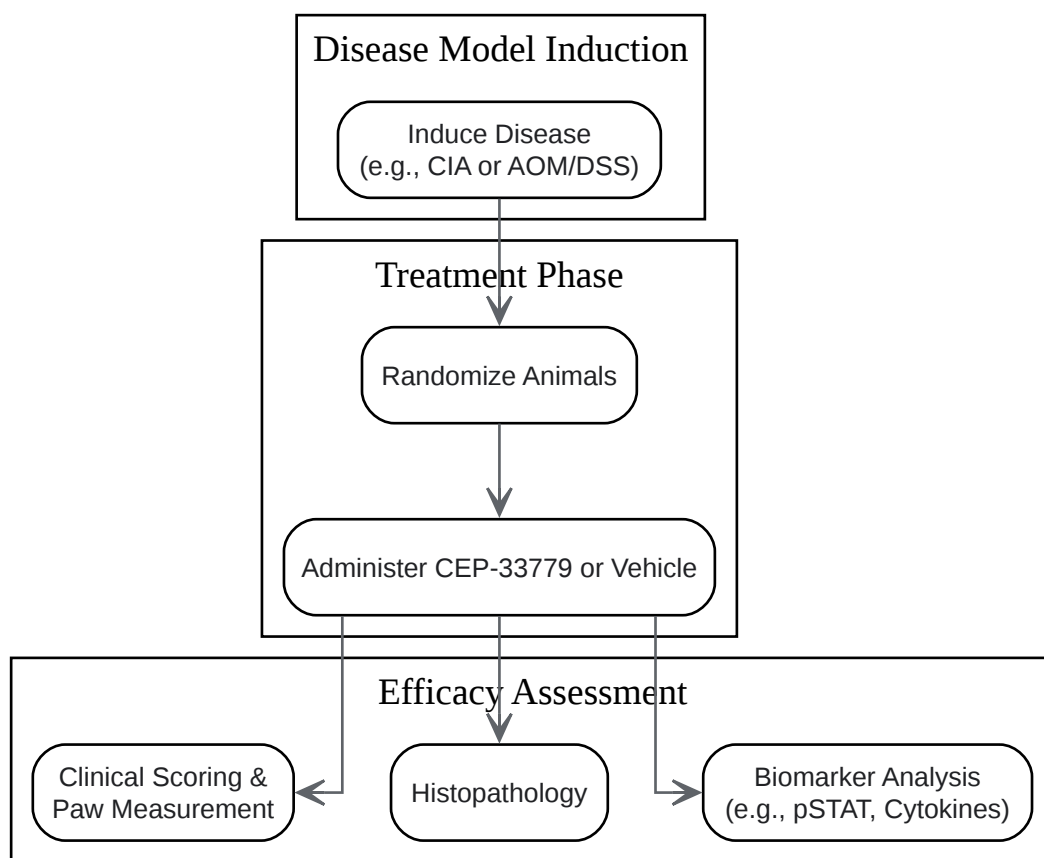
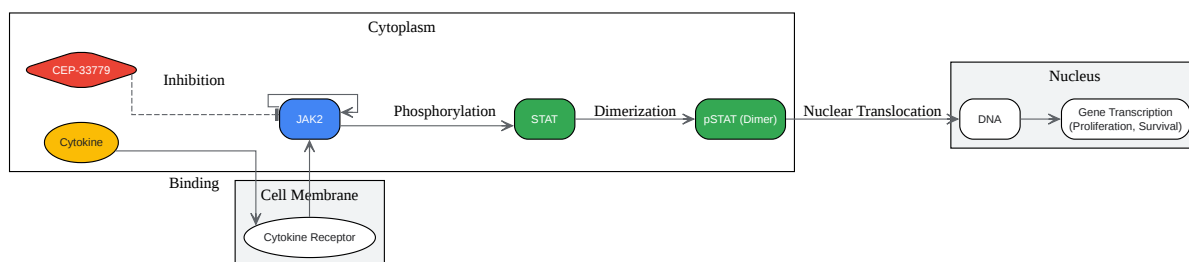
**33779** was developed as a highly selective inhibitor of JAK2, with the aim of providing therapeutic benefit in JAK2-dependent diseases while minimizing off-target effects, particularly the immunosuppression associated with the inhibition of other JAK family members like JAK3. [\[3\]](#)[\[4\]](#)

## Mechanism of Action

**CEP-33779** exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2. This inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream substrates, most notably STAT3 and STAT5.[\[2\]](#)[\[5\]](#)[\[6\]](#) The inhibition of STAT phosphorylation blocks their dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which is crucial for cell proliferation, differentiation, and survival.[\[5\]](#)[\[6\]](#)

## Signaling Pathway

The canonical JAK2-STAT signaling pathway and the inhibitory action of **CEP-33779** are depicted below.



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